



Application Note: Quantification of Urolithin C using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Urolithin C				
Cat. No.:	B565824	Get Quote			

Introduction

Urolithin C is a gut microbial metabolite derived from dietary ellagitannins and ellagic acid, which are abundant in foods like pomegranates, berries, and nuts.[1][2] As a member of the urolithin family, **Urolithin C** has garnered significant scientific interest due to its potential anti-inflammatory, pro-apoptotic, and anti-cancer activities.[3][4][5] Its biological effects are linked to the modulation of key cellular signaling pathways, including the NF-κB and mitochondriamediated apoptosis pathways.[1][3][4] Accurate and reliable quantification of **Urolithin C** in biological matrices is crucial for pharmacokinetic studies, understanding its bioavailability, and elucidating its mechanisms of action in drug development and nutritional science. This application note presents a robust HPLC-UV method for the determination of **Urolithin C**.

Principle of the Method

High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For **Urolithin C** quantification, a reversed-phase HPLC method is typically employed. In this method, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile, often with an acid modifier like formic or phosphoric acid to improve peak shape. As the sample passes through the column, **Urolithin C** is separated from other matrix components. A UV detector is commonly used for detection, as urolithins exhibit strong absorbance at specific wavelengths,



frequently around 305 nm.[6][7][8] The concentration of **Urolithin C** in the sample is determined by comparing its peak area to that of a calibration curve constructed from known concentrations of a pure standard.

Experimental Protocol

- 1. Materials and Reagents
- **Urolithin C** standard (purity ≥95%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (Ultrapure, 18.2 MΩ·cm)
- Ethyl acetate (for extraction)
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
- Syringe filters (0.22 μm)
- 2. Instrumentation
- HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Analytical column: Reversed-phase C18 column (e.g., ZORBAX Eclipse XDB-C18, 250 x 4.6 mm, 5 μm).[9]
- 3. Preparation of Standard Solutions
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Urolithin C** standard and dissolve it in 10 mL of methanol in a volumetric flask.



- Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase initial conditions or methanol to prepare a series of calibration standards. A typical concentration range could be from 0.1 µg/mL to 50 µg/mL.
- 4. Sample Preparation
- Plasma Samples[5]
 - To 200 μL of plasma, add 600 μL of ethyl acetate.
 - Vortex for 2 minutes to extract the analytes.
 - Centrifuge at 10,000 x g for 10 minutes.
 - Transfer the upper organic layer (ethyl acetate) to a new tube.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μL of the mobile phase.
 - Filter through a 0.22 μm syringe filter before injection.
- Urine Samples (using SPE)[10]
 - \circ Acidify 1 mL of urine with 2 μL of formic acid and centrifuge at 15,000 x g for 4 minutes. [10]
 - Condition an SPE plate/cartridge by passing 1 mL of methanol followed by 1 mL of 1.5 M formic acid.[10]
 - Load the supernatant from the centrifuged urine sample onto the SPE cartridge.[10]
 - Wash the cartridge with 0.5 mL of 1.5 M formic acid.[10]
 - Elute the analytes with 1 mL of methanol containing 0.1% formic acid.[10]
 - Evaporate the eluate to dryness under nitrogen.



 \circ Reconstitute the residue in 100 μL of the mobile phase and filter (0.22 μm) before injection.

5. HPLC Conditions

The following table summarizes a typical set of HPLC conditions for **Urolithin C** analysis.

Parameter	Recommended Condition	
Column	C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 μm)[8][9]	
Mobile Phase A	Water with 0.1% Phosphoric Acid[9] or 0.5% Formic Acid[11]	
Mobile Phase B	Acetonitrile[9][11]	
Flow Rate	1.0 mL/min[8][9]	
Injection Volume	10 μL[9]	
Column Temperature	25 °C[8][9]	
Detection Wavelength	305 nm[8][11]	
Gradient Program	0-10 min, 20% B; 10-15 min, increase to 30% B; 15-20 min, hold 30% B; followed by reequilibration to initial conditions.[9]	

6. Data Analysis

- Generate a calibration curve by plotting the peak area of the Urolithin C standard against its concentration.
- Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r^2) . An r^2 value >0.995 is desirable.
- Quantify Urolithin C in the unknown samples by interpolating their peak areas into the calibration curve equation.



Method Validation and Performance

Method validation is essential to ensure reliable and accurate results. While the performance data below is derived from various studies, often using highly sensitive LC-MS/MS, it provides a benchmark for expected performance characteristics.

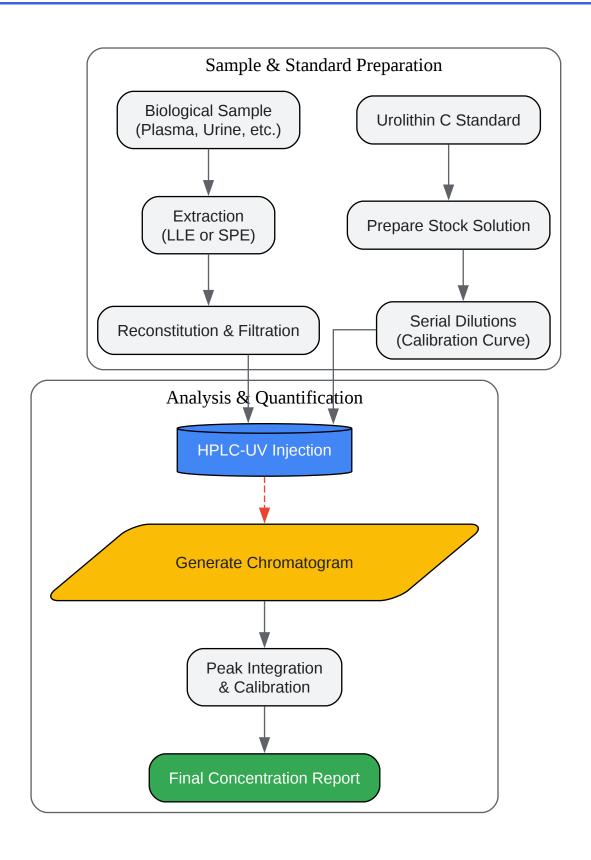
Quantitative Data Summary

Parameter	Typical Value	Matrix	Method	Reference
Linearity Range	0.2 - 40 ng/mL	Plasma	LC-MS	[12]
Limit of Detection (LOD)	0.051 μg/mL	-	UHPLC	[13] (for Urolithin A)
Limit of Quantification (LOQ)	0.103 μg/mL	-	UHPLC	[13] (for Urolithin A)
Accuracy	96.6 - 109%	Plasma	LC-MS/MS	[5]
Precision (RSD%)	< 10%	Plasma	LC-MS/MS	[5]
Extraction Recovery	> 91%	Plasma	LC-MS/MS	[5]

Visualizations

Experimental Workflow





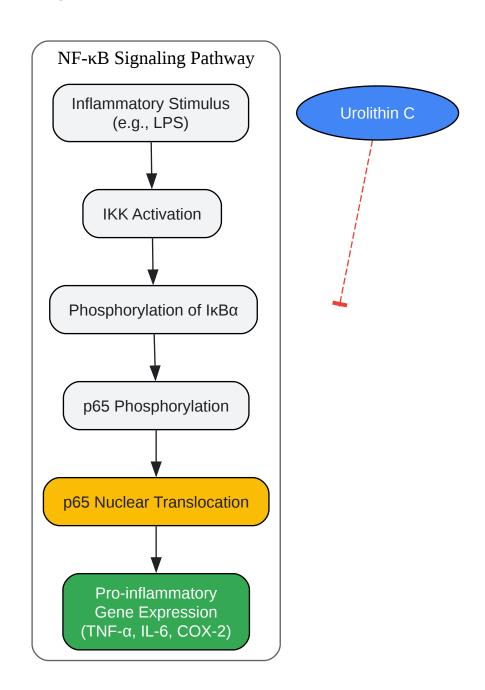
Click to download full resolution via product page

Caption: Workflow for **Urolithin C** quantification.



Urolithin C and the NF-kB Signaling Pathway

Urolithin C has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] The diagram below illustrates this inhibitory action.



Click to download full resolution via product page

Caption: **Urolithin C** inhibits NF-kB signaling.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Urolithin C, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing)
 DOI:10.1039/C7RA01548H [pubs.rsc.org]
- 2. Urolithins and Their Precursors Ellagic Acid and Ellagitannins: Natural Sources, Extraction and Methods for Their Determination [mdpi.com]
- 3. Urolithin C, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and characterization of a novel human intestinal Enterococcus faecium FUA027 capable of producing urolithin A from ellagic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioactive release and modulation of urolithin metabotype A phenotype gut microbiota during in vitro digestion and fermentation of ellagic acid-rich fruit polyphenols Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Identification and Quantification of Urinary Microbial Phenolic Metabolites by HPLC-ESI-LTQ-Orbitrap-HRMS and Their Relationship with Dietary Polyphenols in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 13. mdpi.com [mdpi.com]



 To cite this document: BenchChem. [Application Note: Quantification of Urolithin C using High-Performance Liquid Chromatography (HPLC)]. BenchChem, [2025]. [Online PDF].
 Available at: [https://www.benchchem.com/product/b565824#hplc-method-for-urolithin-c-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com